1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
Overview
Description
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is a chemical compound with the linear formula C6H9ClN2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component strategy . In one method, 1-(2-amino-4-methylthiazol-5-yl)ethanone was added to a reaction mixture in the presence of dry acetone . The reaction was refluxed for 2 hours . In another method, it was synthesized by one-pot reaction of acetyl acetone with N-bromosuccinimide (NBS) and thiourea in the presence of PEG-400 under microwave irradiation at 180 W .Molecular Structure Analysis
The molecular structure of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is represented by the linear formula C6H9ClN2OS . The IUPAC name for this compound is 1-(2-amino-5-methylthiazol-4-yl)ethan-1-one .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of thiazole-linked thioureas using a one-pot three-component strategy . It has also been used in the synthesis of imidazo[2,1-b]thiazole derivatives .Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It has a molecular weight of 192.668 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anticancer Activity
Thiazole derivatives, such as 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone, have shown promising results in the field of cancer research . For instance, a compound synthesized via the Claisen–Schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde displayed a high level of antimitotic activity against tested human tumor cells .
Pharmacokinetics Prediction
The drug-like properties of thiazole derivatives can be evaluated using tools like SwissAdme . This allows researchers to predict the pharmacokinetics of these compounds, which is crucial in drug design and development .
Antimicrobial Activity
Thiazoles have been found to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antiviral Activity
Thiazole derivatives have also been found to exhibit anti-HIV activity . This suggests that they could be used in the development of antiretroviral drugs .
Neuroprotective Activity
Thiazoles have shown potential in the treatment of neurological disorders . They have been found to possess neuroprotective properties, which could be beneficial in conditions like Alzheimer’s disease .
Anticonvulsant Activity
Thiazole derivatives have been found to possess anticonvulsant activity . This suggests that they could be used in the development of drugs for the treatment of epilepsy .
Anti-Inflammatory Activity
Thiazoles have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Analgesic Activity
Thiazole derivatives have been found to possess analgesic properties . This suggests that they could be used in the development of new pain relief medications .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Thiazoles, which include 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone, have been the subject of significant research due to their wide range of applications in drug development . Future research may focus on the synthesis of more potent inhibitors of alkaline phosphatase that can be used for treating different types of cancer, especially breast cancer .
Mechanism of Action
Target of Action
Similar compounds, such as thiazole-linked thioureas , have been found to inhibit alkaline phosphatase, an enzyme involved in many biological processes .
Mode of Action
Thiazole-linked thioureas, which share a similar structure, have been shown to inhibit alkaline phosphatase . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from catalyzing its substrate .
Biochemical Pathways
The inhibition of alkaline phosphatase by similar compounds can affect various biochemical pathways, including those involved in phosphate metabolism .
Result of Action
The inhibition of alkaline phosphatase by similar compounds can lead to changes in phosphate metabolism, potentially affecting cellular processes such as energy production .
properties
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFMEUCSGCDKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601603 | |
Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32519-72-5 | |
Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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